molecular formula C16H19N3O2S B2742046 N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 905690-80-4

N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No.: B2742046
CAS No.: 905690-80-4
M. Wt: 317.41
InChI Key: WLBODVXAORVJTO-UHFFFAOYSA-N
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Description

N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a synthetic small molecule belonging to a class of thiopyrimidine derivatives. Compounds featuring a pyrimidine core, particularly those with thioether and acetamide substituents, are of significant interest in medicinal chemistry and chemical biology research due to their potential to interact with various biological targets . The specific mesityl (2,4,6-trimethylphenyl) moiety in this molecule may influence its lipophilicity and steric profile, which can be critical for modulating properties like cell membrane permeability and target binding affinity. This compound is intended for research applications only. Potential areas of investigation could include, but are not limited to, the development of antimicrobial agents, given that similar pyrimidine-thioacetamide hybrids have demonstrated promising activity in this field . Researchers might also explore its utility as a key intermediate in organic synthesis or as a pharmacophore for developing novel enzyme inhibitors. The exact mechanism of action, pharmacological profile, and specific research applications for this compound have not been established and require further investigation. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It must not be used in humans.

Properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-9-5-10(2)15(11(3)6-9)18-13(20)8-22-14-7-12(4)17-16(21)19-14/h5-7H,8H2,1-4H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBODVXAORVJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide typically involves the reaction of mesityl chloride with 6-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated mesityl derivatives.

Scientific Research Applications

N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The mesityl group may facilitate binding to hydrophobic pockets, while the thioacetamide and dihydropyrimidinone moieties may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues

The compound shares a common pyrimidinone-thioacetamide scaffold with several analogues (Table 1). Key differences lie in the N-substituent and pyrimidine ring substitution patterns, which modulate electronic, steric, and pharmacokinetic properties.

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Substituent (R) Pyrimidine Substitution Molecular Weight (g/mol) Key Features
N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide (Target) C₁₆H₁₈N₄O₂S Mesityl (2,4,6-trimethylphenyl) 6-methyl, 2-oxo, 4-thio 330.40 High steric bulk, hydrophobic interactions
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide (898421-44-8) C₁₀H₁₀N₄O₂S₂ Thiazol-2-yl 6-methyl, 2-oxo, 4-thio 282.34 Heteroaromatic substituent, potential H-bonding
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) C₁₄H₁₅N₃O₂S Benzyl 4-methyl, 6-oxo, 2-thio 301.36 Moderate lipophilicity, cytotoxicity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)-acetamide (5.15) C₁₉H₁₈N₃O₃S 4-Phenoxyphenyl 4-methyl, 6-oxo, 2-thio 376.43 Extended aromaticity, π-π stacking

Key Observations:

  • Pyrimidine Substitution: Shifting the thioether group from position 2 (as in 5.12 and 5.15) to position 4 (target compound) alters electronic distribution, which may influence binding to biological targets .

Notes

Research Gaps: Direct biological data for the target compound are unavailable; assays for insecticidal, cytotoxic, or protein-binding activity are recommended.

Synthesis Optimization: The mesityl group’s steric demands may require tailored reaction conditions to improve yields.

ADMET Considerations: Computational modeling (e.g., radar charts for bioavailability, as in ) could predict the target’s pharmacokinetic profile relative to analogues.

Biological Activity

N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A mesityl group
  • A thioacetamide moiety
  • A pyrimidine ring

This unique combination contributes to its biological activity and interaction with various molecular targets.

Anticancer Properties

Research indicates that compounds containing the pyrimidinyl-thioacetamide structure exhibit significant anticancer properties. For instance, derivatives of similar compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key enzymes involved in cancer metabolism and signaling pathways.

Antimicrobial Activity

N-mesityl derivatives have demonstrated antimicrobial properties against a range of pathogens. Studies have reported that these compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. In vitro studies have shown promising results, with significant inhibition percentages reported at various concentrations . This activity suggests potential applications in managing conditions like diabetes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing substrate interaction and subsequent catalytic activity.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

StudyFindings
Demonstrated anticancer activity in various cell lines with IC50 values indicating effective concentration levels.
Reported significant inhibition of α-glucosidase (87.3% at 5.39 mmol/L), suggesting potential for antidiabetic applications.
Analyzed structure-activity relationships (SAR) to optimize the efficacy of thioacetamide derivatives against microbial strains.

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